Licoisoflavone B

Vue d'ensemble

Description

. Les isoflavones sont une classe de flavonoïdes qui possèdent un large éventail d'activités biologiques. La licoisoflavone B a été étudiée pour ses propriétés thérapeutiques potentielles, notamment ses activités antioxydantes, anti-inflammatoires et antimicrobiennes .

Applications De Recherche Scientifique

Licoisoflavone B has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Licoisoflavone B, an isoflavone compound found in licorice, primarily targets lipid peroxidation processes in the body . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. By inhibiting this process, this compound plays a protective role against oxidative stress .

Mode of Action

The compound interacts with its targets by inhibiting the process of lipid peroxidation. It achieves this through a mechanism that involves the reduction of reactive oxygen species (ROS), which are key players in the process of lipid peroxidation

Biochemical Pathways

This compound is part of the flavonoid metabolic pathway and the terpenoid biosynthetic pathway . These pathways are crucial for the biosynthesis of flavonoids in licorice. Flavonoids, including this compound, have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

It has been found to moderately inhibit cyp2b6, a member of the cytochrome p450 family of enzymes, through a combination of irreversible and reversible mechanisms . This suggests that this compound could potentially interact with other drugs metabolized by the same enzyme, affecting their bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of lipid peroxidation, which can protect cells from oxidative damage . This antioxidant activity contributes to the various pharmacological effects of licorice, including its anti-inflammatory and antimicrobial properties.

Analyse Biochimique

Biochemical Properties

Licoisoflavone B interacts with various biomolecules in biochemical reactions. It is known to inhibit lipid peroxidation, a process that can lead to cell damage This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, suggesting a potential role in influencing cell function and cellular metabolism

Molecular Mechanism

It is known to inhibit lipid peroxidation, suggesting it may interact with biomolecules involved in this process

Temporal Effects in Laboratory Settings

One study has shown that this compound can inhibit lipid peroxidation , but the changes in this effect over time have not been reported.

Metabolic Pathways

Given its known ability to inhibit lipid peroxidation, it may be involved in lipid metabolism pathways

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La licoisoflavone B peut être synthétisée par différentes méthodes. Une approche courante implique l'utilisation de techniques de culture de tissus végétaux. Des cultures de cals de Glycyrrhiza glabra sont établies et traitées avec de l'acide cinnamique pour améliorer la production de this compound . Les cultures de cals sont cultivées sur un milieu de Murashige et Skoog complété par des concentrations spécifiques de régulateurs de croissance des plantes, tels que l'acide naphtalèneacétique et la benzylaminopurine . Les flavonoïdes sont ensuite extraits à l'aide de méthodes d'extraction par solvant et identifiés par chromatographie en phase gazeuse-spectrométrie de masse .

Méthodes de production industrielle

La production industrielle de this compound implique généralement l'extraction du composé des racines de Glycyrrhiza glabra. Les racines sont récoltées, séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est concentré et purifié à l'aide de techniques chromatographiques pour obtenir la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La licoisoflavone B subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés dihydro correspondants.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles, pour former divers dérivés.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro de la this compound.

Substitution : Dérivés acétylés et benzoylés.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des flavonoïdes et de leurs propriétés chimiques.

Biologie : Enquête sur son rôle dans les mécanismes de défense des plantes et ses effets sur la croissance microbienne.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : La this compound inhibe la peroxydation lipidique en piégeant les radicaux libres et en améliorant l'activité des enzymes antioxydantes.

Activité anti-inflammatoire : Elle module l'expression des cytokines inflammatoires et inhibe l'activation de la voie du facteur nucléaire-kappa B (NF-κB).

Activité antimicrobienne : La this compound perturbe l'intégrité de la membrane cellulaire des bactéries, entraînant une lyse et une mort cellulaires.

Comparaison Avec Des Composés Similaires

La licoisoflavone B est unique parmi les isoflavones en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Des composés similaires comprennent :

Licochalcone A : Un autre flavonoïde présent dans la réglisse ayant de puissantes propriétés anti-inflammatoires et antimicrobiennes.

Licochalcone B : Connu pour ses activités antioxydantes et anticancéreuses.

Glabrone : Un flavonoïde ayant des propriétés antimicrobiennes similaires.

La this compound se distingue par ses forts effets inhibiteurs sur la peroxydation lipidique et sa capacité à perturber les membranes cellulaires bactériennes sans induire de résistance aux médicaments .

Propriétés

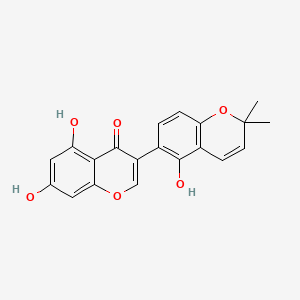

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPADOTOCPASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216257 | |

| Record name | Licoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-30-2 | |

| Record name | Licoisoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.